molecular formula C19H21N3O3S B2430898 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 894029-79-9

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No. B2430898
CAS RN: 894029-79-9
M. Wt: 371.46
InChI Key: OHBSYMHULRAVGP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group (-OCH3), a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group), a urea group (NH2-CO-NH2), and a methylthio group (-SCH3). These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely exhibit a combination of different types of intermolecular forces including hydrogen bonding (due to the presence of nitrogen and oxygen atoms), dipole-dipole interactions, and London dispersion forces .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the pyrrolidinone group could potentially undergo reactions at the carbonyl group, and the urea group could participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar functional groups like the pyrrolidinone and urea groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Enzyme Inhibition

One study detailed the synthesis of several urea derivatives, including "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea," focusing on their enzyme inhibition capabilities. The research investigated these compounds' effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, highlighting their potential as enzyme inhibitors. The study also observed the compounds' anticancer activity against a prostate cancer cell line, indicating potential therapeutic applications in oncology (Mustafa et al., 2014).

Anticancer Investigations

Another significant area of research involving this compound is its role in anticancer investigations. Studies have synthesized and characterized various urea derivatives, including the mentioned compound, assessing their antiproliferative effects against different cancer cell lines. These studies contribute to the understanding of the compound's molecular framework and its potential efficacy in treating cancer through targeted therapy approaches.

Anion Recognition and Gelation Properties

Research on substituted phenyl urea and thiourea derivatives, including the compound , has explored their anion recognition properties and potential applications in gelation. These studies provide insights into the compound's chemical behavior and interactions with other molecules, suggesting its versatility in scientific applications beyond medicinal chemistry.

Corrosion Inhibition

Another intriguing application of urea derivatives is in the field of corrosion inhibition. Studies have shown that certain urea compounds, including those structurally related to "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea," exhibit significant inhibition effects on mild steel corrosion in acidic solutions. This research highlights the compound's potential utility in industrial applications, protecting metals from corrosive environments (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-15-9-7-14(8-10-15)22-12-13(11-18(22)23)20-19(24)21-16-5-3-4-6-17(16)26-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBSYMHULRAVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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